ethyl 6-bromo-4-methylhexanoate
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Overview
Description
Ethyl 6-bromo-4-methylhexanoate is a chemical compound belonging to the ester family. It has the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . This compound is characterized by the presence of a bromine atom at the sixth position and a methyl group at the fourth position of the hexanoate chain. It is commonly used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-bromo-4-methylhexanoate can be synthesized through the esterification of 6-bromo-4-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials while minimizing by-products .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydrolysis, and primary or secondary amines for amination reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under inert atmosphere conditions.
Major Products:
Hydrolysis: Produces 6-bromo-4-methylhexanoic acid and ethanol.
Amination: Produces 6-amino-4-methylhexanoate derivatives.
Reduction: Produces 6-bromo-4-methylhexanol.
Scientific Research Applications
Ethyl 6-bromo-4-methylhexanoate is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is used in the development of pharmaceutical compounds and in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-methylhexanoate involves its reactivity as an ester and the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol .
Comparison with Similar Compounds
Ethyl 6-bromohexanoate: Similar structure but lacks the methyl group at the fourth position.
Ethyl 4-methylhexanoate: Similar structure but lacks the bromine atom at the sixth position.
Ethyl hexanoate: Lacks both the bromine atom and the methyl group.
Uniqueness: Ethyl 6-bromo-4-methylhexanoate is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and properties. The bromine atom allows for nucleophilic substitution reactions, while the methyl group influences the compound’s steric and electronic properties .
Properties
CAS No. |
2648965-39-1 |
---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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